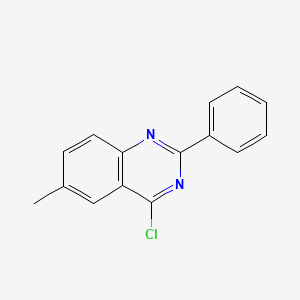

4-Chloro-6-methyl-2-phenylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(16)18-15(17-13)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGIADQFYSVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614772 | |

| Record name | 4-Chloro-6-methyl-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29083-98-5 | |

| Record name | 4-Chloro-6-methyl-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Methyl 2 Phenylquinazoline and Its Analogues

Precursor Synthesis and Reactivity in Quinazoline (B50416) Annulation

The classical approach to synthesizing the 4-chloro-6-methyl-2-phenylquinazoline scaffold begins with the systematic assembly of its precursor, 6-methyl-2-phenylquinazolin-4(3H)-one. This process involves the strategic formation of the core heterocyclic structure and the introduction of the required substituents at specific positions.

The formation of the fundamental quinazoline ring system is most commonly achieved through the cyclocondensation of anthranilamide derivatives with a suitable one-carbon (C1) source, such as an aldehyde or its equivalent. researchgate.net This annulation process establishes the pyrimidine (B1678525) ring fused to the initial benzene (B151609) ring of the precursor. A widely employed method involves the reaction of a 2-aminobenzamide (B116534) with an aldehyde, often under acidic or thermal conditions, to yield a 2,3-dihydroquinazolin-4(1H)-one intermediate. researchgate.net Subsequent oxidation of this intermediate, which can occur in situ or as a separate step, leads to the formation of the aromatic quinazolin-4(3H)-one core. Various catalytic systems, including the use of lactic acid or boric acid on montmorillonite (B579905) K10, have been developed to facilitate this cyclization under milder conditions. researchgate.net

Alternative strategies for forming the quinazoline core include metal-free, iodine-catalyzed oxidative cyclization reactions or tandem processes involving copper-mediated amination and annulation of benzamides and amidines. nih.gov These methods highlight the versatility of precursor choice, with 2-aminobenzonitriles and other anthranilic acid derivatives also serving as effective starting materials for building the quinazoline framework. mdpi.com

The phenyl group at the C-2 position of the quinazoline ring is typically incorporated during the initial cyclization step. The most direct method involves using benzaldehyde (B42025) as the C1 source in the condensation reaction with an appropriately substituted anthranilamide. researchgate.net The carbonyl carbon of benzaldehyde becomes the C-2 atom of the quinazoline, and the attached phenyl group is thereby installed at this position.

Other precursors can also be used to introduce the 2-phenyl moiety. For instance, the reaction of 2-aminobenzamides with phenyl isothiocyanate can lead to the formation of 2-mercapto-3-phenylquinazolin-4(3H)-one, which can be further modified. nih.gov Another approach involves the reaction of 2-aminobenzophenones with benzylic amines, catalyzed by molecular iodine, to yield 2-phenylquinazolines directly through a tandem reaction involving sp3 C-H functionalization. organic-chemistry.org These varied methods allow for the incorporation of the 2-phenyl group from different, readily available starting materials.

The regioselective placement of the methyl group at the C-6 position is achieved not by direct methylation of a pre-formed quinazoline core, but by utilizing a precursor that already contains the methyl group at the desired location. The synthesis begins with a benzene-ring derivative that is substituted accordingly. Specifically, to obtain a 6-methylated quinazoline, the synthesis starts with 2-amino-5-methylbenzoic acid or its corresponding amide, 2-amino-5-methylbenzamide. cnr.itresearchgate.net

During the subsequent cyclization reaction to form the quinazoline ring, the 5-methyl group of the anthranilamide precursor becomes the 6-methyl group of the resulting bicyclic system. This "starting material control" strategy is a fundamental and highly effective method for ensuring the correct regiochemistry of substituents on the benzenoid portion of the quinazoline scaffold, circumventing the challenges and potential side reactions associated with direct C-H methylation of the heterocyclic product.

The final step in the classical synthesis of 4-chloro-6-methyl-2-phenylquinazoline is the conversion of the C-4 carbonyl group of the 6-methyl-2-phenylquinazolin-4(3H)-one intermediate into a chloro substituent. This transformation is a crucial step, as the C-4 chlorine is a reactive site, making it an excellent leaving group for subsequent nucleophilic substitution reactions.

This chlorination is typically accomplished by treating the quinazolinone precursor with a strong chlorinating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction involves the conversion of the amide (or its enol tautomer) at the C-4 position into a highly reactive chloro group. These reactions are generally performed under reflux conditions to ensure complete conversion.

| Chlorinating Agent | Typical Conditions | Notes |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF | A common and effective method. Excess reagent is typically removed by evaporation. |

| Phosphorus oxychloride (POCl₃) | Reflux, sometimes with a base or solvent | A powerful chlorinating agent widely used for converting heterocyclic ketones to chlorides. |

| Oxalyl chloride/(DMF) | Forms Vilsmeier reagent in situ; often used in milder conditions | Effective for sensitive substrates. |

| Triphenylphosphine (PPh₃) / Trichloroacetonitrile (Cl₃CCN) | Milder, non-acidic conditions | An alternative method that avoids the harsh acidic conditions of POCl₃ or SOCl₂. |

Modern Catalytic Approaches for 4-Chloro-6-methyl-2-phenylquinazoline Scaffold Construction

In addition to classical synthetic routes, modern organometallic catalysis offers powerful and efficient alternatives for constructing the quinazoline scaffold. Palladium-catalyzed reactions, in particular, have emerged as a versatile tool for forming the requisite carbon-carbon and carbon-nitrogen bonds.

Palladium catalysis provides several advanced strategies for synthesizing substituted quinazolines, which can be adapted to produce the 4-chloro-6-methyl-2-phenylquinazoline framework or its key precursors. mdpi.com These methods often feature high efficiency, functional group tolerance, and the ability to construct complex molecules from simple building blocks in a single step.

One prominent approach involves a palladium-catalyzed one-pot synthesis via a hydrogen-transfer strategy. documentsdelivered.com For example, (E)-2-nitrobenzaldehyde O-methyl oximes can react with alcohols, where a palladium catalyst facilitates both the reduction of the nitro group and the subsequent cyclization to form the 2-arylquinazoline. documentsdelivered.com

Another powerful technique is the palladium-catalyzed tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids. This three-component reaction allows for the rapid assembly of the 2,4-disubstituted quinazoline core. While this method directly installs a substituent at C-4, modifications or alternative coupling partners could be envisioned to retain a precursor suitable for chlorination.

Furthermore, palladium-catalyzed C-H activation and functionalization represent a cutting-edge strategy. mdpi.comnih.govrsc.org This allows for the direct formation of C-C or C-N bonds on the quinazoline core or its precursors without the need for pre-functionalized starting materials like halides or triflates. While direct C-H methylation at C-6 is challenging, palladium-catalyzed cross-coupling reactions are extensively used to functionalize pre-existing halogenated quinazolines. For instance, a Suzuki cross-coupling reaction can be employed on a 6-iodo-2-phenylquinazolin-4(3H)-one intermediate to introduce various aryl groups, demonstrating the power of palladium catalysis in diversifying the quinazoline scaffold. orientjchem.org

| Reaction Type | Key Reactants | Palladium Catalyst/Ligand Example | Description |

|---|---|---|---|

| Suzuki Cross-Coupling | Halogenated quinazoline, Arylboronic acid | Pd(PPh₃)₄ | Forms a C-C bond, typically for functionalizing the quinazoline core rather than building it. orientjchem.org |

| Hydrogen-Transfer Synthesis | 2-Nitrobenzaldehyde oxime, Alcohol | Pd/C | A one-pot reaction where the nitro group is reduced in situ to an amine, which then cyclizes. documentsdelivered.com |

| Tandem Three-Component Reaction | 2-Aminobenzonitrile, Aldehyde, Arylboronic acid | Pd(OAc)₂ | Rapidly assembles the 2,4-disubstituted quinazoline core from simple starting materials. |

| C-H Arylation | Quinazoline N-oxide, Aryl bromide | Pd(OAc)₂ / DavePhos | Directly functionalizes the quinazoline ring by activating a C-H bond, offering high atom economy. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Quinazoline Synthesis[11],[23],[12],[24],[9],[10],[18],[19],

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron species and an organic halide, is a widely employed method for the arylation of the quinazoline nucleus. The reaction of 4-chloro-6-methyl-2-phenylquinazoline with various arylboronic acids, in the presence of a palladium catalyst and a base, yields the corresponding 4-aryl-6-methyl-2-phenylquinazoline analogues.

Research has demonstrated the successful Suzuki-Miyaura cross-coupling of 6-bromo-2-styrylquinazolin-4(3H)-ones with arylboronic acids, which proceeds through a similar mechanism of activating a halogenated position on the quinazoline ring system. nih.gov In these reactions, catalysts such as PdCl₂(PPh₃)₂ are effective in the presence of a base like potassium carbonate in a dioxane-water solvent system. nih.gov Microwave irradiation has also been shown to significantly accelerate these reactions, providing a more efficient route to 4-arylquinazolines.

A typical reaction setup involves the 4-chloroquinazoline (B184009) derivative, an excess of the arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄ or a palladacycle precatalyst, and a base in a suitable solvent, often a mixture of an organic solvent like dioxane or THF with water to facilitate the dissolution of the base.

Table 1: Examples of Suzuki-Miyaura Coupling on Quinazoline Scaffolds

| Entry | Halogenated Quinazoline Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 6-Bromo-2-styrylquinazolin-4(3H)-one | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | High |

| 2 | 2-Aryl-4-chloro-6-iodoquinazoline | Phenylboronic acid | PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃ | Dioxane/H₂O | Good |

| 3 | 2-(Bromothienyl)quinazolin-4(3H)-one | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 49-84 mdpi.com |

*Note: In this example, the quinazolin-4-one is activated in situ with TsCl to form the reactive 4-tosyloxyquinazoline intermediate.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling provides a reliable method for the synthesis of 4-alkynylquinazolines by reacting 4-chloroquinazolines with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper complexes. The general protocol involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). wikipedia.orgmdpi.com

The reaction proceeds via a catalytic cycle involving the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the 4-alkynylquinazoline product. mdpi.com High yields have been reported for the Sonogashira coupling of 2-substituted 4-chloroquinazolines with various terminal alkynes, demonstrating the broad applicability of this method. wikipedia.org The reactivity of the C-I bond is generally higher than the C-Cl bond, which allows for selective alkynylation at the 6-position in 2-aryl-4-chloro-6-iodoquinazolines before targeting the C4 position. uni-muenchen.de

Table 2: Representative Sonogashira Coupling of 4-Chloroquinazoline Derivatives

| Entry | 4-Chloroquinazoline Derivative | Terminal Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Aryl-4-chloro-6-iodoquinazoline | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | High uni-muenchen.de |

| 2 | 2-Substituted-4-chloroquinazoline | Various terminal alkynes | Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | High wikipedia.org |

Negishi and Kumada Cross-Coupling Methodologies

While less commonly reported for the specific 4-chloroquinazoline core compared to Suzuki and Sonogashira reactions, Negishi and Kumada couplings represent powerful alternative strategies for C-C bond formation.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. commonorganicchemistry.comchem-station.com The higher reactivity and functional group tolerance of organozinc reagents compared to some other organometallics make this an attractive method. nih.govorganic-chemistry.org The development of highly active palladacycle precatalysts has expanded the scope of Negishi couplings to include a wide range of heteroaryl halides under mild conditions. researchgate.net

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This was one of the first cross-coupling reactions developed and remains a cost-effective method for generating biaryl compounds. organic-chemistry.org Nickel catalysts, such as NiCl₂ in combination with ligands like 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr), are often employed and can be effective for the coupling of aryl chlorides. However, the high reactivity of Grignard reagents can sometimes limit the functional group tolerance of the reaction. nih.gov

While a comparative study on the synthesis of certain indole (B1671886) alkaloids found the Kumada and Negishi reactions to be unsuccessful in that specific context, their general utility in cross-coupling with aryl halides is well-established. For 4-chloroquinazolines, these methods offer a potential route to 4-alkyl or 4-aryl analogues, particularly when other methods may fail or when specific organometallic precursors are more readily available.

Table 3: General Conditions for Negishi and Kumada Couplings of Aryl Halides

| Coupling Method | Organometallic Reagent | Catalyst System (Typical) | Solvent (Typical) | Key Features |

|---|---|---|---|---|

| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄, Ni(dppe)Cl₂, Palladacycles | THF, DMF | High functional group tolerance; mild conditions. commonorganicchemistry.comresearchgate.net |

Transition-Metal-Free Synthetic Routes

Transition-metal-free reactions provide an alternative pathway for the functionalization of 4-chloro-6-methyl-2-phenylquinazoline, avoiding the cost and potential toxicity associated with residual metals. The primary method in this category is nucleophilic aromatic substitution (SₙAr).

The electron-deficient nature of the quinazoline ring, further enhanced by the two nitrogen atoms, makes the C4-position highly susceptible to attack by nucleophiles. The chlorine atom at this position is an excellent leaving group, facilitating SₙAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.

Studies on 2,4-dichloroquinazolines have consistently shown that nucleophilic attack occurs preferentially at the C4-position. This regioselectivity is attributed to the higher electrophilicity of the C4 carbon. Microwave-mediated N-arylation of 6-bromo-4-chloro-2-phenylquinazoline, a close analogue of the target compound, with various substituted anilines and N-methylanilines has been successfully demonstrated. organic-chemistry.org These reactions proceed rapidly and efficiently in a THF/H₂O solvent system, often without the need for a base, yielding the corresponding 4-anilinoquinazolines in good to excellent yields. organic-chemistry.org

Table 4: Examples of Nucleophilic Aromatic Substitution on 6-Bromo-4-chloro-2-phenylquinazoline

| Entry | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | o-Toluidine | THF/H₂O, Microwave, 2 h | 6-Bromo-N-(o-tolyl)-2-phenylquinazolin-4-amine | 74 | organic-chemistry.org |

| 2 | 2-Fluoroaniline | THF/H₂O, Microwave, 40 min | 6-Bromo-N-(2-fluorophenyl)-2-phenylquinazolin-4-amine | 60 | organic-chemistry.org |

| 3 | N-methyl-p-anisidine | THF/H₂O, Microwave, 10 min | N-(4-methoxyphenyl)-N-methyl-6-bromo-2-phenylquinazolin-4-amine | 90 | organic-chemistry.org |

Optimization of Reaction Conditions and Yields in 4-Chloro-6-methyl-2-phenylquinazoline Synthesis

Optimizing reaction conditions is crucial for maximizing yields, minimizing side products, and ensuring the scalability of synthetic procedures. For the synthesis of derivatives of 4-chloro-6-methyl-2-phenylquinazoline, key parameters that are frequently tuned include the choice of catalyst, base, solvent, and temperature.

In Suzuki-Miyaura couplings , the choice of palladium catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts based on bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can offer higher turnover numbers and broader substrate scope, especially with less reactive aryl chlorides. The base plays a dual role: it facilitates the transmetalation step and activates the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in aqueous solutions with solvents like THF, dioxane, or toluene. organic-chemistry.org Temperature also plays a significant role, with many reactions proceeding efficiently at elevated temperatures (60-100 °C), sometimes enhanced by microwave irradiation.

For Sonogashira couplings , the ratio of the palladium and copper catalysts can be important, as can the choice of the amine base and solvent. While triethylamine is a common choice, stronger, non-nucleophilic bases like DBU or inorganic bases like Cs₂CO₃ can be beneficial in certain cases. wikipedia.org Solvents such as DMF, THF, and acetonitrile (B52724) are frequently employed. Temperature is a key variable, with higher temperatures often required for less reactive aryl chlorides, although the addition of a copper co-catalyst generally allows for milder conditions.

In nucleophilic aromatic substitution (SₙAr) reactions, the primary variables are the solvent, temperature, and the presence or absence of a base. The polarity of the solvent can significantly influence the reaction rate. Microwave irradiation has proven to be a highly effective technique for accelerating these reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. organic-chemistry.org While many SₙAr reactions on 4-chloroquinazolines proceed without an added base, particularly with amine nucleophiles, the inclusion of a non-nucleophilic base can be necessary when using less reactive nucleophiles or to scavenge the HCl byproduct.

Table 5: Key Parameters for Optimization in Cross-Coupling and SₙAr Reactions

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald ligands (SPhos, etc.) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O, Toluene | 60-110 °C, Microwave |

| Sonogashira | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, DIPEA, Cs₂CO₃ | DMF, THF, Acetonitrile | Room Temp to 100 °C |

| SₙAr | (Metal-Free) | Often none, or DIPEA, K₂CO₃ | THF/H₂O, EtOH, NMP, DMSO | Room Temp to Reflux, Microwave |

Reactivity and Chemical Transformations of 4 Chloro 6 Methyl 2 Phenylquinazoline

Nucleophilic Substitution Reactions at the C-4 Chlorine

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) and the ability of the quinazoline ring system to stabilize the negative charge in the reaction intermediate. This makes the C-4 position a prime target for functionalization with various nucleophiles.

The displacement of the C-4 chlorine by nitrogen nucleophiles, particularly primary and secondary amines, is one of the most extensively studied and utilized reactions of 4-chloroquinazolines. nih.gov This amination process is a cornerstone for creating 4-aminoquinazoline derivatives, a scaffold present in numerous biologically active compounds. nih.gov

The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com This process involves the initial attack of the amine nucleophile on the electron-deficient C-4 carbon, leading to the formation of a zwitterionic tetrahedral intermediate, often referred to as a Meisenheimer complex. mdpi.com The aromaticity of the quinazoline ring is temporarily disrupted in this high-energy intermediate. The subsequent, rapid expulsion of the chloride leaving group restores the aromatic system and yields the final 4-aminoquinazoline product. mdpi.com Kinetic studies on related 4-chloroquinazolines suggest the reaction mechanism can be borderline between a concerted and a stepwise pathway, with the initial nucleophilic attack being the rate-determining step. mdpi.com

The scope of this reaction is broad, accommodating a wide variety of amines. Electron-rich amines, such as primary aliphatic amines, tend to react readily under mild conditions. nih.gov However, reactions with less nucleophilic anilines, especially those bearing electron-withdrawing groups, may require more forcing conditions, such as higher temperatures and longer reaction times, and can sometimes result in lower yields. nih.gov To overcome these limitations, microwave irradiation has been successfully employed to promote rapid and efficient amination reactions with a diverse range of anilines, including those with both electron-donating and electron-withdrawing substituents. nih.gov A base-free protocol using a THF/water solvent system under microwave irradiation has proven effective for the N-arylation of 6-halo-2-phenyl-4-chloroquinazolines, yielding products in good to excellent yields. nih.gov

The following table summarizes the results of microwave-assisted amination reactions with analogues of 4-chloro-6-methyl-2-phenylquinazoline, demonstrating the scope of the transformation.

Table 1: Microwave-Assisted Amination of 6-Halo-4-chloro-2-phenylquinazolines with Substituted Anilines Data derived from studies on 6-bromo and 6-iodo analogues.

| Substrate | Amine Nucleophile | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Bromo-4-chloro-2-phenylquinazoline | 4-Methoxy-N-methylaniline | 10 | 90 | nih.gov |

| 6-Iodo-4-chloro-2-phenylquinazoline | 4-Methoxy-N-methylaniline | 10 | 85 | nih.gov |

| 6-Bromo-4-chloro-2-phenylquinazoline | 3-Methoxy-N-methylaniline | 10 | 78 | nih.gov |

| 6-Bromo-4-chloro-2-phenylquinazoline | N-methyl-p-toluidine | 10 | 81 | nih.gov |

| 6-Bromo-4-chloro-2-phenylquinazoline | 4-Fluoro-N-methylaniline | 40 | 75 | nih.gov |

| 6-Bromo-4-chloro-2-phenylquinazoline | 3-Chloroaniline | 120 | 92 | nih.gov |

| 6-Bromo-4-chloro-2-phenylquinazoline | 4-Fluoroaniline | 120 | 95 | nih.gov |

| 6-Bromo-4-chloro-2-phenylquinazoline | 4-Methoxyaniline | 120 | 96 | nih.gov |

While less documented than amination, the C-4 chlorine can also be displaced by oxygen and sulfur nucleophiles. The synthesis of the precursor, 4-chloro-6-methyl-2-phenylquinazoline, itself involves the chlorination of 6-methyl-2-phenylquinazolin-4(3H)-one, which is effectively the reverse of substitution with a hydroxide (B78521) or water nucleophile. Consequently, hydrolysis of the C-4 chloro group back to the quinazolinone can be a competing side reaction under certain conditions, for instance, during some palladium-catalyzed coupling reactions.

Reactions with sulfur nucleophiles are more commonly reported for synthetic purposes. Thiolate anions, generated from thiols, are potent nucleophiles and readily displace the C-4 chloride. For instance, related chloroquinolines and chloroquinolinones react with thiourea (B124793) or various alkanethiols in the presence of a base to yield the corresponding 4-thioether or 4-sulfanyl derivatives. mdpi.com These reactions highlight the utility of sulfur nucleophiles in functionalizing the quinazoline core. Given the high nucleophilicity of sulfur, these reactions are generally efficient.

Further Functionalization of the Quinazoline Core

Beyond simple substitution at the C-4 position, 4-chloro-6-methyl-2-phenylquinazoline serves as a scaffold for creating more complex molecular architectures through various derivatization strategies.

The reactivity of the C-4 chlorine is the primary avenue for derivatization. As detailed in section 3.1.1, the synthesis of extensive libraries of 4-anilinoquinazolines has been achieved through microwave-assisted N-arylation protocols. nih.gov This approach allows for the systematic variation of the substituent at the 4-position, enabling the exploration of structure-activity relationships for medicinal chemistry applications.

Another powerful set of derivatization tools are palladium-catalyzed cross-coupling reactions. While the C-4 chlorine is highly reactive in SNAr reactions, it can also participate in cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds at the C-4 position, introducing aryl, alkyl, or alkynyl groups. For example, the cross-coupling of 4-chloro-2-phenylquinazoline (B1330423) with phenylmagnesium chloride, promoted by manganese chloride, has been shown to produce 2,4-diphenylquinazoline (B8809002) in good yield. This demonstrates that the C-4 position can be arylated via Grignard-based coupling reactions. Such strategies dramatically expand the range of accessible analogues from the 4-chloro-6-methyl-2-phenylquinazoline starting material.

Further diversification can be achieved by chemically modifying the existing substituents at the C-2 and C-6 positions.

The 6-methyl group is a benzylic position and is therefore susceptible to radical reactions. A common transformation is benzylic bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator. chemistrysteps.com This reaction would convert the 6-methyl group into a 6-(bromomethyl) group. chemistrysteps.com This new functional handle is itself a versatile electrophile, readily undergoing nucleophilic substitution to introduce a wide variety of other functional groups. Another potential modification is the oxidation of the 6-methyl group to a 6-carboxy group using strong oxidizing agents such as potassium permanganate (B83412) or nitric acid, a common reaction for benzylic side-chains. chemistrysteps.comgoogle.com

The 2-phenyl group can potentially undergo electrophilic aromatic substitution, such as nitration or halogenation. uci.edu The quinazoline core is generally electron-deficient and deactivating towards electrophilic attack. quimicaorganica.org However, the pendant phenyl ring could be functionalized under appropriate conditions. The reaction would likely be directed by the electronic influence of the quinazoline ring, which would act as a deactivating group, potentially favoring substitution at the meta and para positions of the phenyl ring. For example, nitration using a mixture of nitric acid and sulfuric acid could introduce a nitro group onto the phenyl ring. libretexts.orgyoutube.com

Mechanistic Investigations of 4-Chloro-6-methyl-2-phenylquinazoline Reactions

Mechanistic studies, both experimental and computational, have provided significant insight into the reactivity of the 4-chloroquinazoline (B184009) scaffold. The dominant reaction pathway for the substitution of the C-4 chlorine with nucleophiles like amines, water, or thiols is the nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com

This two-step mechanism is initiated by the attack of the nucleophile at the C-4 position, which is the most electrophilic site on the heterocyclic ring. mdpi.com This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the quinazoline ring system, including the nitrogen atoms. mdpi.com This step is typically the slow, rate-determining step of the reaction. uci.edu The final step is the rapid loss of the chloride ion from the intermediate, which re-establishes the aromaticity of the ring and yields the substituted product. mdpi.com Computational studies using Density Functional Theory (DFT) on related systems have confirmed the high electrophilicity of the C-4 position and the viability of this SNAr pathway.

For palladium-catalyzed cross-coupling reactions, the mechanism involves a different, catalytic cycle. This typically includes three key steps: oxidative addition of the 4-chloroquinazoline to a Pd(0) catalyst, transmetalation with an organometallic reagent (like a boronic acid in Suzuki coupling), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Reaction Pathway Elucidation through Intermediate Characterization

The generally accepted mechanism for nucleophilic substitution at the C4 position of 4-chloroquinazolines proceeds through a two-step addition-elimination pathway. This involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

In the first step, a nucleophile attacks the electrophilic carbon atom at position 4, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge across the aromatic ring system, including the nitrogen atoms. The rate of this initial attack is often the rate-determining step of the reaction.

The second step involves the elimination of the chloride ion, which restores the aromaticity of the quinazoline ring and yields the final substituted product. While direct characterization of the Meisenheimer intermediate for 4-chloro-6-methyl-2-phenylquinazoline is not extensively documented in the literature, its existence is inferred from mechanistic studies on analogous 4-chloroquinazoline systems. Computational studies, such as Density Functional Theory (DFT) calculations on similar 2,4-dichloroquinazolines, have provided theoretical support for this pathway. These calculations show that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the more favorable site for nucleophilic attack. This theoretical underpinning is consistent with the observed regioselectivity in reactions of related compounds.

The reaction pathway can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with amines, an external base is often employed to facilitate the deprotonation of the intermediate. In the absence of an added base, an excess of the amine nucleophile can serve this role.

Role of Steric and Electronic Effects in Reactivity

The reactivity of 4-chloro-6-methyl-2-phenylquinazoline is modulated by the electronic and steric effects of its constituent substituents: the 6-methyl group and the 2-phenyl group.

Electronic Effects:

The 6-methyl group is an electron-donating group (EDG) through a positive inductive effect (+I). This property tends to decrease the electrophilicity of the quinazoline ring system. By pushing electron density into the ring, the methyl group slightly disfavors the initial nucleophilic attack on the C4 carbon. This deactivating effect can lead to the need for more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve substitution compared to unsubstituted or electron-withdrawing group-substituted 4-chloroquinazolines.

Steric Effects:

In the context of nucleophilic substitution at C4, the steric hindrance from the 2-phenyl group is generally considered to be less significant than for reactions at the C2 position. However, for very large nucleophiles, some steric impediment cannot be entirely ruled out.

The interplay of these electronic and steric factors is crucial in determining the outcome of chemical transformations involving 4-chloro-6-methyl-2-phenylquinazoline. For example, in the synthesis of N-aryl derivatives, while the electronic nature of the incoming aniline (B41778) (electron-donating or electron-withdrawing) affects the reaction rate, the position of substituents on the aniline (ortho, meta, or para) can also have a profound impact due to steric hindrance.

Table of Reaction Parameters and Observations

| Reactant/Condition | Effect on Reactivity of 4-Chloroquinazolines | Reference |

| Substituents on Quinazoline Ring | ||

| Electron-Donating Group (e.g., 6-methyl) | Decreases electrophilicity of C4, potentially slowing the reaction. | |

| 2-Phenyl Group | Can exert steric hindrance and influence electronic properties through its orientation. | |

| Nucleophile | ||

| Electron-Rich Amines | Generally react readily. | |

| Anilines with Electron-Withdrawing Groups | May require longer reaction times or higher temperatures. | |

| Bulky Nucleophiles | Reaction rate may be reduced due to steric hindrance. | |

| Reaction Conditions | ||

| Solvent | Can mediate proton abstraction from the intermediate. | |

| Temperature | Higher temperatures are often required, especially with deactivated substrates or weak nucleophiles. | |

| Base | Facilitates deprotonation of the intermediate, driving the reaction to completion. |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 6 Methyl 2 Phenylquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinazoline (B50416) derivatives, providing detailed information about the chemical environment of each nucleus.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, allows for the initial assignment of protons and carbons in the molecular structure. For a compound like 4-Chloro-6-methyl-2-phenylquinazoline, the ¹H NMR spectrum would exhibit distinct signals for the methyl protons, the aromatic protons on the quinazoline core, and the protons of the C2-phenyl group. Similarly, the ¹³C NMR spectrum would show characteristic signals for the methyl carbon, aromatic carbons, and the quaternary carbons of the quinazoline ring. researchgate.net

To resolve ambiguities and confirm the precise connectivity and spatial relationships, advanced two-dimensional (2D) NMR techniques are employed. mdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish proton-proton and proton-carbon correlations over one or multiple bonds. Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for confirming regioselectivity and spatial proximity between protons, which is crucial when multiple isomers are possible during synthesis. mdpi.com Computational methods, such as Density Functional Theory (DFT), can also be used to simulate NMR spectra and support the experimental assignments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-6-methyl-2-phenylquinazoline Predicted values are based on spectral data from closely related compounds like 4-methyl-2-phenylquinazoline (B8505305) and other substituted quinazolines.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| -CH₃ (at C6) | ~2.5 | Singlet, in the typical range for an aryl methyl group. |

| Aromatic H (H5, H7, H8) | 7.5 - 8.5 | Multiplets, with positions influenced by neighboring substituents. |

| Phenyl H (at C2) | 7.4 - 8.6 | Multiplets, characteristic of a substituted phenyl ring. |

| ¹³C NMR | ||

| -CH₃ (at C6) | ~21 | |

| Aromatic C | 120 - 140 | Includes carbons of both the quinazoline and phenyl rings. |

| C-Cl (C4) | ~150 | Quaternary carbon, deshielded by both nitrogen and chlorine. |

| C=N (C2) | ~160 | Quaternary carbon of the quinazoline ring. |

| C=N (C8a) | ~152 | Quaternary carbon at the ring junction. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-Chloro-6-methyl-2-phenylquinazoline (C₁₅H₁₁ClN₂), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement of the molecular ion ([M]⁺), confirming its molecular formula. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that provide further structural information. The fragmentation of 4-Chloro-6-methyl-2-phenylquinazoline is expected to proceed through several key pathways, including the loss of a chlorine atom, the methyl group, or the cleavage of the heterocyclic ring.

Table 2: Expected Molecular Ion Peaks and Major Fragments in the Mass Spectrum of 4-Chloro-6-methyl-2-phenylquinazoline

| Ion | Proposed Formula | Expected m/z | Notes |

| [M]⁺ | [C₁₅H₁₁³⁵ClN₂]⁺ | 254 | Molecular ion peak. |

| [M+2]⁺ | [C₁₅H₁₁³⁷ClN₂]⁺ | 256 | Isotope peak due to the presence of ³⁷Cl, with an intensity of about one-third of the [M]⁺ peak. |

| [M-Cl]⁺ | [C₁₅H₁₁N₂]⁺ | 219 | Loss of the chlorine atom. |

| [M-CH₃]⁺ | [C₁₄H₈ClN₂]⁺ | 239 | Loss of the methyl radical from the quinazoline ring. |

| [M-HCN]⁺ | [C₁₄H₁₀ClN]⁺ | 227 | A common fragmentation pathway for nitrogen-containing heterocycles. |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation resulting from cleavage at the C2 position. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, identifying the functional groups present in the structure.

The IR spectrum of 4-Chloro-6-methyl-2-phenylquinazoline is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibration of the methyl C-H bond is expected around 2925 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the quinazoline and phenyl rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is expected to appear in the lower wavenumber region of the fingerprint area. In-plane bending of the methyl group can also be observed. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for 4-Chloro-6-methyl-2-phenylquinazoline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretching | 3050 - 3150 | Characteristic of the sp² C-H bonds in the aromatic rings. |

| Methyl C-H Stretching | 2920 - 2980 | Asymmetric and symmetric stretching of the C-H bonds in the CH₃ group. researchgate.net |

| C=N Stretching | 1570 - 1620 | From the quinazoline heterocyclic ring. researchgate.net |

| Aromatic C=C Ring Stretching | 1400 - 1600 | Multiple bands corresponding to the quinazoline and phenyl rings. |

| Methyl C-H In-plane Bending | 1370 - 1380 | Characteristic bending vibration of the methyl group. researchgate.net |

| C-Cl Stretching | 700 - 850 | Dependent on the aromatic substitution pattern. |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. For derivatives of 2-phenylquinazoline, the quinazoline ring system is generally found to be planar, with the phenyl ring at the C2 position being twisted relative to this plane. researchgate.net

In the crystal structures of chloro-substituted phenylquinazoline derivatives, specific non-covalent interactions such as π-π and halogen interactions are often observed. Weak π-π stacking interactions can occur between the aromatic rings of adjacent molecules, contributing significantly to the crystal's stability. nih.gov These interactions are characterized by centroid-to-centroid distances typically in the range of 3.6 to 3.9 Å. nih.gov The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements.

Additionally, the presence of a chlorine atom introduces the possibility of halogen bonding or other halogen-related interactions (e.g., Cl···π or Cl···Cl contacts), which can further influence the supramolecular assembly and direct the crystal packing arrangement.

Table 4: Typical Crystallographic Parameters and Interactions for Substituted Phenylquinazolines Data based on analyses of closely related structures like 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. nih.gov

| Parameter / Interaction | Typical Value / Description | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Phenyl Ring Dihedral Angle | 50° - 70° | The angle between the plane of the quinazoline core and the C2-phenyl ring. nih.gov |

| C-H···N/O Interactions | Weak hydrogen bonds linking molecules into dimers or chains. | Contribute to the formation of supramolecular motifs. nih.gov |

| π-π Stacking Distance | Centroid-centroid separation ≈ 3.6 - 3.9 Å | Indicates attractive forces between aromatic rings, stabilizing the packing. nih.gov |

Computational and Theoretical Studies of 4 Chloro 6 Methyl 2 Phenylquinazoline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties, providing deep insights into the behavior of compounds like 4-Chloro-6-methyl-2-phenylquinazoline.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. This process involves finding the minimum energy structure on the potential energy surface. For 4-Chloro-6-methyl-2-phenylquinazoline, this is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(2d,p)). researchgate.net The results of such calculations provide precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity. A large gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For quinazoline (B50416) derivatives, these parameters provide valuable information about their potential biological mechanisms. researchgate.netorientjchem.org

While specific DFT calculations for 4-Chloro-6-methyl-2-phenylquinazoline are not widely published, data from related heterocyclic compounds illustrate the typical values obtained from such analyses.

Table 1: Illustrative Frontier Molecular Orbital Data for Related Heterocyclic Compounds Note: This data is from a study on antiviral drugs and is presented for illustrative purposes.

| Compound | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (a.u.) |

| Chloroquine | -0.228 | -0.053 | 0.175 |

| Favipiravir | -0.288 | -0.106 | 0.182 |

| Nafamostat | -0.246 | -0.102 | 0.144 |

| Nitazoxanide | -0.245 | -0.105 | 0.140 |

| Penciclovir | -0.223 | -0.012 | 0.211 |

| Remdesivir | -0.242 | -0.088 | 0.154 |

| Rivabirin | -0.264 | -0.042 | 0.222 |

Data sourced from a computational study on antiviral agents, including the related quinoline (B57606) derivative, Chloroquine.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. nih.govresearchgate.net It is mapped onto a surface of constant electron density, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or oxygen. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

For 4-Chloro-6-methyl-2-phenylquinazoline, the MEP map would be expected to show significant negative potential (red) around the two nitrogen atoms of the quinazoline ring due to their lone pairs of electrons. The chlorine atom would also contribute to a region of negative potential. In contrast, the hydrogen atoms of the aromatic rings would likely exhibit positive potential (blue). researchgate.netnih.gov This map helps identify the most probable sites for intermolecular interactions, such as hydrogen bonding, which are crucial for receptor binding. nih.gov

Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity, Ionization Potential, Electron Affinity)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's reactivity. These descriptors, rooted in conceptual DFT, provide a more detailed understanding than the HOMO-LUMO gap alone.

Ionization Potential (IP) : The energy required to remove an electron. IP ≈ -EHOMO.

Electron Affinity (EA) : The energy released when an electron is added. EA ≈ -ELUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons. χ = (IP + EA) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η).

These descriptors are frequently used to correlate a molecule's electronic structure with its biological activity. For instance, the hardness of a drug molecule can offer insights into its interactions with biological targets, with electrostatic interactions often dominating for harder molecules.

Table 2: Illustrative Global Reactivity Descriptors (in atomic units) Note: This data is from a study on antiviral drugs and is presented for illustrative purposes.

| Compound | Ionization Potential (IP) | Electron Affinity (EA) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity (ω) |

| Chloroquine | 0.228 | 0.053 | 0.141 | 0.088 | 0.113 |

| Favipiravir | 0.288 | 0.106 | 0.197 | 0.091 | 0.213 |

| Nafamostat | 0.246 | 0.102 | 0.174 | 0.072 | 0.210 |

| Nitazoxanide | 0.245 | 0.105 | 0.175 | 0.070 | 0.219 |

| Penciclovir | 0.223 | 0.012 | 0.118 | 0.106 | 0.066 |

| Remdesivir | 0.242 | 0.088 | 0.165 | 0.077 | 0.177 |

| Rivabirin | 0.264 | 0.042 | 0.153 | 0.111 | 0.105 |

Data sourced from a computational study on antiviral agents.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. researchgate.net This analysis is crucial for understanding a molecule's photophysical properties, such as its absorption of UV-visible light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The theory also provides the oscillator strength for each transition, which relates to the intensity of the spectral absorption band. By analyzing the molecular orbitals involved in a given electronic transition (e.g., HOMO to LUMO), the nature of the excitation, such as a π→π* or n→π* transition, can be identified. This information is vital for designing molecules for applications in photochemistry or as fluorescent probes. Studies on related complex quinazolinone systems have utilized TD-DFT to analyze their spectroscopic data and understand their electronic transitions. researchgate.netamanote.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used in drug design to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. orientjchem.orgresearchgate.net For a series of quinazoline derivatives, a QSAR model could predict the anticancer or antimalarial activity of a new, unsynthesized analog like 4-Chloro-6-methyl-2-phenylquinazoline.

The "structure" part of the relationship is defined by molecular descriptors, which can be steric, electronic, or hydrophobic in nature. Many of these descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, are derived from DFT calculations. orientjchem.org The "activity" is the experimentally measured biological effect, such as the half-maximal inhibitory concentration (IC50).

Several QSAR studies have been performed on quinazoline derivatives, revealing key structural requirements for activity. researchgate.netfrontiersin.org For example, studies on 4-phenylquinazoline-2-carboxamides as antiproliferative agents have shown that the volume of substituents and certain electronic properties are significantly correlated with activity. nih.gov A robust QSAR model can guide the synthesis of more potent compounds by indicating whether a particular substitution, such as the 6-methyl group on the quinazoline core or substitutions on the 2-phenyl ring, is likely to increase or decrease biological activity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions with biological targets over time. For various quinazoline-based inhibitors, MD simulations have been employed to understand the stability of ligand-protein complexes and the nature of their interactions. mdpi.comnih.govnih.govrjeid.com

Despite the application of this technique to similar molecules, no specific MD simulation studies for 4-Chloro-6-methyl-2-phenylquinazoline were identified. Research on related compounds, such as quinazoline-2,4,6-triamine derivatives, has utilized MD simulations to explore binding to targets like EGFR-TK, but this data is not directly applicable to 4-Chloro-6-methyl-2-phenylquinazoline. nih.gov

In Silico Studies of Molecular Interactions

In silico methods are fundamental in predicting how a ligand might interact with a biological target. These computational techniques are widely applied to the quinazoline scaffold.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of potential drug candidates, including many quinazoline derivatives, to their protein targets. mdpi.comnih.govmdpi.com

A specific molecular docking study detailing the binding predictions of 4-Chloro-6-methyl-2-phenylquinazoline with any particular biological target could not be located. While docking studies have been performed on structurally related compounds like 6-halo-2-phenyl-substituted 4-anilinoquinazolines and other quinazoline derivatives, these results cannot be directly extrapolated to the target compound. nih.gov

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal structure. This analysis helps in understanding the forces that stabilize the crystal packing, which are often dominated by electrostatic and dispersion forces. nih.gov

Specific energy framework analysis for 4-Chloro-6-methyl-2-phenylquinazoline has not been reported in the available literature. Studies on related structures, such as methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, have employed this method to analyze stacking and hydrogen bonding interactions, but no such analysis is available for the title compound. nih.gov

Advanced Research Applications and Methodologies of 4 Chloro 6 Methyl 2 Phenylquinazoline Scaffolds in Chemical Biology

Quinazoline (B50416) as a Privileged Scaffold for Molecular Probe Development

The quinazoline core is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to serve as a versatile framework for binding to multiple, distinct biological targets through the introduction of various functional groups, leading to a broad spectrum of pharmacological activities. mdpi.comijmpr.in These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral effects, among others. mdpi.comijpca.org The inherent stability and synthetic accessibility of the quinazoline ring system further enhance its appeal for creating diverse chemical libraries. nih.govbohrium.com

This privileged nature makes the quinazoline scaffold an exceptional starting point for the development of molecular probes. These probes are essential tools in chemical biology for visualizing, identifying, and characterizing biological targets and pathways in real-time. For instance, researchers have successfully developed quinazoline-based fluorescent probes for imaging specific enzymes like the ERBB2 receptor tyrosine kinase in cancer cells. chim.it Another significant application is the design of Positron Emission Tomography (PET) probes; a quinazoline-2,4(1H,3H)-dione scaffold was recently utilized to create a novel PET probe for imaging Poly (ADP-ribose) polymerase (PARP) overexpression in tumors. nih.gov The ability to systematically modify the quinazoline core allows for the fine-tuning of a probe's affinity, selectivity, and photophysical properties, making it an invaluable tool for elucidating biological function and for diagnostic purposes. chim.itmdpi.com

Exploration of Binding Interactions with Biological Macromolecules (In Vitro Mechanistic Studies)

The 4-chloro-6-methyl-2-phenylquinazoline scaffold is a pivotal precursor for synthesizing molecules designed to interact with specific biological macromolecules. The chlorine atom at the C4 position is a reactive handle, enabling facile nucleophilic substitution to introduce a variety of side chains that can mediate binding to proteins such as enzymes and receptors. nih.gov

Quinazoline derivatives are particularly renowned for their potent inhibitory activity against various enzymes, most notably protein kinases. mdpi.com Many quinazoline-based inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. nih.gov The 4-anilinoquinazoline (B1210976) framework, directly synthesized from 4-chloroquinazoline (B184009) precursors, is a classic example of a kinase inhibitor pharmacophore. nih.gov

These compounds have been extensively studied as inhibitors of Receptor Tyrosine Kinases (RTKs) that are often dysregulated in cancer. Key examples include:

Epidermal Growth Factor Receptor (EGFR): Numerous quinazoline derivatives have been developed as EGFR inhibitors, with some achieving clinical use. mdpi.commdpi.com The scaffold mimics the adenine (B156593) portion of ATP, while the substituent at the C4 position projects into the active site to form crucial interactions. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis (the formation of new blood vessels) in tumors. Quinazoline derivatives have been designed as potent VEGFR-2 inhibitors. mdpi.combiointerfaceresearch.com

Other Enzymes: Beyond kinases, the quinazoline scaffold has been used to target other enzyme classes. These include ATP-binding cassette (ABC) transporters like ABCG2, which contribute to multidrug resistance, and epigenetic enzymes such as DNA methyltransferases (DNMTs) and histone methyltransferases/demethylases (e.g., G9a/LSD1). nih.govdepositolegale.it

Table 1: Quinazoline-Based Enzyme Inhibition| Enzyme Class | Specific Target Example | Mechanism of Action | Reference |

|---|---|---|---|

| Protein Kinase | EGFR, VEGFR-2, PDGFR-β | Competitive inhibition at the ATP-binding site. | mdpi.com, nih.gov |

| ABC Transporter | ABCG2 | Inhibition of ATP-dependent efflux of substrates. | nih.gov |

| Histone Demethylase | LSD1 | Reversible, non-covalent obstruction of the active site. | depositolegale.it |

| DNA Methyltransferase | DNMT | Inhibition of DNA methylation. | bohrium.com |

The 4-chloroquinazoline core is instrumental in synthesizing ligands that modulate the function of cellular receptors. As mentioned, RTKs are a primary target class. nih.govmdpi.com The synthesis of 4-anilinoquinazolines from their 4-chloro precursors allows for the exploration of how different substitution patterns on the aniline (B41778) ring affect binding affinity and receptor activation state. nih.gov For example, studies have shown that introducing specific substituents on the aniline moiety can confer selectivity for different RTKs or even target mutant forms of a receptor, such as EGFR T790M, which is associated with drug resistance. mdpi.com Beyond RTKs, quinazoline derivatives have been investigated for their ability to modulate other receptor systems, including those implicated in neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com

The versatility of the quinazoline scaffold has enabled the targeting of a diverse array of molecules and pathways critical to cell function and disease. The 4-chloro-6-methyl-2-phenylquinazoline framework provides a robust starting point for developing inhibitors that can elucidate the roles of these targets.

Table 2: Molecular Targets and Pathways Modulated by Quinazoline Derivatives| Molecular Target | Associated Pathway / Function | Therapeutic Area | Reference |

|---|---|---|---|

| EGFR, Src/Abl, VEGFR-2 | Cell proliferation, survival, angiogenesis | Oncology | mdpi.com, nih.gov |

| Tubulin | Microtubule polymerization, cell division | Oncology | nih.gov |

| PARP | DNA damage repair | Oncology | nih.gov |

| Cholinesterases (AChE, BChE) | Neurotransmission | Alzheimer's Disease | nih.gov |

| β-amyloid Aggregation | Plaque formation | Alzheimer's Disease | nih.gov, mdpi.com |

| Bacterial Cell Wall Components | Bacterial survival | Infectious Disease |

Structure-Activity Relationship (SAR) Derivations based on 4-Chloro-6-methyl-2-phenylquinazoline Modifications

SAR studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For the 4-chloro-6-methyl-2-phenylquinazoline scaffold, SAR focuses on understanding how modifications at the C2, C4, and C6 positions influence biological activity. nih.govnih.gov

The C4 position , bearing the chloro group, is the most critical site for derivatization. The chlorine is an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of a vast array of amine-containing moieties. nih.gov The nature of this C4-substituent is a primary determinant of target specificity and potency, particularly for kinase inhibitors. mdpi.com

The C2 position is occupied by a phenyl group in the parent scaffold. This group contributes to the molecule's lipophilicity and can engage in hydrophobic or π-stacking interactions within a target's binding pocket. Modifications to this phenyl ring or its replacement with other groups can significantly alter activity. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) for the Quinazoline Scaffold| Position | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| C2 | Substituted phenyl, alkyl, or thiol groups | Affects lipophilicity and steric interactions. Essential for antimicrobial and anticancer activity. | nih.gov, nih.gov |

| C4 | Replacement of chloro with various amines (e.g., anilines, piperazines) | Primary driver of potency and selectivity. Crucial for kinase and receptor binding. | mdpi.com, nih.gov |

| C6 / C8 | Halogens (Br, I), methoxy (B1213986) groups, or methyl group | Modulates electronic properties and can enhance binding. Halogen substitution often increases antiproliferative and antimicrobial activity. | nih.gov, mdpi.com, nih.gov |

The chemical behavior of 4-chloro-6-methyl-2-phenylquinazoline is dictated by the electronic interplay of its constituent parts. The pyrimidine (B1678525) ring, with its two electronegative nitrogen atoms, is inherently electron-deficient. This deficiency strongly activates the C4 position for nucleophilic attack, making the displacement of the C4-chloro substituent a highly favorable reaction. nih.gov

4-Chloro Group: This group has a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) but weakly electron-donating through resonance (+R effect). Its primary role, however, is to serve as a good leaving group, which is the cornerstone of the scaffold's utility as a synthetic intermediate. nih.gov

2-Phenyl Group: The phenyl ring at C2 can influence the electronic nature of the pyrimidine ring through conjugation. Depending on its rotational angle, it can be weakly electron-withdrawing. However, its main contributions are often steric and hydrophobic, providing a large structural element that can be optimized for specific binding pockets. chim.it

Together, these substituents create a unique electronic and steric profile. The high reactivity of the C4 position allows for the systematic and efficient synthesis of large libraries of derivatives for biological screening, while the substituents at C2 and C6 provide opportunities for fine-tuning the molecule's properties to achieve desired biological outcomes. bohrium.comnih.gov

Elucidation of Pharmacophoric Features

The pharmacophoric features of the 4-chloro-6-methyl-2-phenylquinazoline scaffold are crucial for its interaction with biological targets and are determined by the specific arrangement of its structural components. A pharmacophore model for this class of compounds typically highlights key electronic and steric features that are essential for biological activity. For the quinazoline core, these features often include hydrogen bond acceptors, hydrogen bond donors, and aromatic regions that can engage in pi-pi stacking or hydrophobic interactions.

The quinazoline ring system itself is a key pharmacophoric element, often acting as a scaffold to orient other substituents in a precise three-dimensional arrangement. The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, a common interaction motif in many kinase inhibitors. The 2-phenyl group contributes a significant hydrophobic region, which can fit into hydrophobic pockets within a target protein's binding site. The substitution pattern on this phenyl ring can further modulate activity.

The substituent at the 4-position is critical for the molecule's reactivity and binding. The chloro group at this position makes the carbon atom highly electrophilic, facilitating nucleophilic substitution reactions. This feature is often exploited in the synthesis of derivative libraries where the chloro group is displaced by various amines or other nucleophiles to generate compounds with diverse biological activities. nih.gov In the context of a pharmacophore, the 4-position is a key vector for introducing additional interaction points.

The methyl group at the 6-position of the quinazoline ring also plays a role in defining the pharmacophoric profile. Structure-activity relationship studies on various quinazoline scaffolds have shown that the 6- and 7-positions can tolerate bulky substituents, suggesting this region is often solvent-exposed or fits into a less sterically hindered part of a binding pocket. nih.gov The methyl group itself provides a small hydrophobic feature that can contribute to binding affinity. The combination of these features—the hydrogen-bonding capacity of the quinazoline nitrogens, the hydrophobic nature of the 2-phenyl and 6-methyl groups, and the reactive handle at the 4-chloro position—defines the pharmacophoric potential of 4-chloro-6-methyl-2-phenylquinazoline for the development of targeted biological probes and therapeutic agents. Ligand-based pharmacophore modeling, combined with 3D-QSAR studies on analogous 6-arylquinazolin-4-amines, has been used to create reliable models for predicting the activity of new ligands against specific kinases like Clk4 and Dyrk1A. nih.gov

Design and Synthesis of Multi-Target Quinazoline Ligands

The development of single chemical entities that can modulate multiple biological targets is an increasingly important strategy in drug discovery, particularly for complex diseases like cancer. researchgate.net The 4-chloro-6-methyl-2-phenylquinazoline scaffold serves as a valuable starting point for the design and synthesis of such multi-target ligands due to its synthetic tractability and the established biological relevance of the quinazoline core. nih.govnih.gov The design of these ligands often involves the strategic combination or merging of known pharmacophores for different targets onto the quinazoline framework. researchgate.net

One common approach is to use the 4-chloro position as an anchor point for introducing functionalities known to interact with a second target. For instance, a side chain that inhibits a different family of enzymes can be attached at this position. The rationale is to create a hybrid molecule where the quinazoline core targets one protein (e.g., a specific kinase) while the appended moiety interacts with another. This strategy has been successfully applied to create dual inhibitors targeting pathways that are crucial for cancer cell proliferation and survival, such as PI3K/HDAC or EGFR/VEGFR. nih.govnih.gov

The synthesis of these multi-target ligands typically begins with the construction of the core quinazoline ring, followed by functionalization. A common synthetic route to the 4-chloro-6-methyl-2-phenylquinazoline core would involve the cyclocondensation of a substituted anthranilamide with benzaldehyde (B42025), followed by chlorination. For example, 2-amino-5-bromobenzamide (B60110) can be cyclized with benzaldehyde and then chlorinated to produce 6-bromo-4-chloro-2-phenylquinazoline. nih.gov A similar pathway could be envisioned starting from 2-amino-5-methylbenzamide.

Once the 4-chloroquinazoline intermediate is obtained, the synthesis of multi-target ligands proceeds through nucleophilic aromatic substitution at the C4 position. A variety of nucleophiles, such as substituted anilines or other heterocyclic amines, can be used to displace the chlorine atom. nih.gov This reaction is often straightforward and allows for the introduction of a wide range of substituents designed to interact with a secondary target. For example, to create dual PI3K and HDAC inhibitors, a hydroxamic acid moiety, which is a known zinc-binding group for HDAC inhibition, was linked to a quinazoline-based PI3K pharmacophore. nih.gov This demonstrates how different pharmacophoric elements can be integrated into a single molecule.

Below is a representative table of multi-target quinazoline derivatives and their targeted pathways, illustrating the design strategy.

| Compound Class | Quinazoline Core Modification | Appended Pharmacophore for Second Target | Targeted Pathways | Reference |

| Anilinoquinazolines | 2-phenyl, 6-halo substitution | Substituted aniline at C4 | EGFR, VEGFR-2, PDGFR-β, Microtubules | nih.gov |

| Quinazoline-Hydroxamic Acid Hybrids | 4-methyl substitution | Hydroxamic acid linked to C4 | PI3K, HDAC | nih.gov |

| Quinazoline-Triazole Conjugates | 2-phenyl substitution | Aryl-triazole group linked via an ether at C4 | Apoptosis Induction | nih.gov |

| Quinazoline-Schiff Base Conjugates | Varied substitution | Phenyl chlormethine linked via Schiff base | Sirt1/Caspase 3 Pathway | nih.gov |

The synthesis of these complex molecules often requires multi-step procedures. For instance, the synthesis of quinazoline-triazole-acetamide derivatives involved first preparing a 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline intermediate, which was then coupled with various 2-chloro-N-phenylacetamide derivatives via a click reaction to yield the final multi-target compounds. nih.gov Such synthetic strategies provide a versatile platform for generating libraries of multi-target ligands based on the 4-chloro-6-methyl-2-phenylquinazoline scaffold for evaluation in various biological systems.

Future Perspectives and Emerging Directions in 4 Chloro 6 Methyl 2 Phenylquinazoline Research

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 4-Chloro-6-methyl-2-phenylquinazoline involves the chlorination of its precursor, 6-methyl-2-phenylquinazolin-4(3H)-one. A known method involves refluxing the quinazolinone with thionyl chloride and a catalytic amount of dimethylformamide. The precursor itself can be synthesized through the cyclocondensation of halogenated anthranilamides with benzaldehyde (B42025), followed by dehydrogenation. nih.gov

While effective, these traditional methods often rely on harsh reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which are not environmentally benign. acs.orgacs.org The future of synthesizing 4-Chloro-6-methyl-2-phenylquinazoline and its analogs lies in the adoption of greener, more efficient, and atom-economical strategies.

Emerging research on quinazoline (B50416) synthesis provides a roadmap for future improvements:

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a plethora of metal-catalyzed reactions that could be adapted. For instance, copper-catalyzed methods for constructing the quinazoline core from readily available starting materials like (2-bromophenyl)methylamines and amidine hydrochlorides present a more efficient alternative. organic-chemistry.org Such strategies could be tailored to incorporate the specific methyl and phenyl substituents required for the target molecule.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. magnusconferences.com Future methodologies could involve:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for quinazoline derivatives. tandfonline.comresearchgate.net

Use of Benign Solvents: Replacing hazardous solvents with greener alternatives like water or deep eutectic solvents (DES) is a key goal. nih.govtandfonline.com

Catalyst-Free and Metal-Free Reactions: Iodine-catalyzed three-component reactions of benzaldehydes, o-aminoarylketones, and ammonium (B1175870) acetate (B1210297) offer a metal-free route to highly substituted quinazolines. nih.gov Similarly, four-component procedures using simple anilines and aldehydes under metal-free conditions are being developed. rsc.org

One-Pot and Multicomponent Reactions (MCRs): These reactions enhance efficiency by combining multiple synthetic steps into a single operation without isolating intermediates. A one-pot, copper-catalyzed synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes has been demonstrated, representing a practical strategy that could be explored. organic-chemistry.org

The table below summarizes potential sustainable methodologies applicable to the synthesis of 4-Chloro-6-methyl-2-phenylquinazoline.

| Methodology | Key Features | Potential Starting Materials for Target Compound | References |

|---|---|---|---|

| Copper-Catalyzed Cascade Reaction | Uses inexpensive copper catalyst, air as oxidant, high atom economy. | Substituted (2-bromophenyl)methylamines, benzamidine (B55565) hydrochloride. | organic-chemistry.org |

| Microwave-Assisted Synthesis in Deep Eutectic Solvents (DES) | Reduced reaction time, energy efficiency, biodegradable solvents. | 4-methyl-anthranilic acid, benzaldehyde, amines. | tandfonline.comresearchgate.net |

| Iodine-Catalyzed Three-Component Reaction | Metal-free, mild conditions, high yields. | Substituted o-aminoarylketones, benzaldehyde, ammonium acetate. | nih.gov |

| Salicylic Acid-Catalyzed Oxidation | Metal-free, uses atmospheric oxygen as oxidant, environmentally benign. | Substituted o-aminobenzylamines and benzylamines. | frontiersin.org |

Integration of Advanced Computational and Experimental Approaches

While experimental data on 4-Chloro-6-methyl-2-phenylquinazoline is sparse, computational chemistry offers powerful predictive tools to guide future research. The integration of in silico methods with experimental validation can accelerate the discovery of new derivatives with desired properties, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in correlating the structural features of quinazoline derivatives with their biological activities. nih.govfrontiersin.org For 4-Chloro-6-methyl-2-phenylquinazoline, a QSAR model could be developed to predict how modifications to the phenyl ring or replacement of the methyl group would affect its potential as, for example, an anticancer agent. biointerfaceresearch.com Such models identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern activity. researchgate.net

Molecular Docking: This technique can predict the binding mode and affinity of 4-Chloro-6-methyl-2-phenylquinazoline and its derivatives within the active site of a biological target, such as a protein kinase. researchgate.netnih.gov The 4-chloro substituent is a key interaction point, and docking studies can reveal how it interacts with receptor residues, guiding the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the predicted binding poses from molecular docking. biointerfaceresearch.com This is crucial for understanding the residence time and conformational changes of the compound within a binding pocket.